molecular formula C7H3F2NO4 B15240370 2,4-Difluoro-6-nitrobenzoic acid

2,4-Difluoro-6-nitrobenzoic acid

Cat. No.: B15240370
M. Wt: 203.10 g/mol
InChI Key: LOPIOMPOBZEOFJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 6th position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-nitrobenzoic acid typically involves the nitration of 2,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Starting Material: 2,4-Difluorobenzoic acid

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration reaction.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol as a solvent.

Major Products Formed

    Reduction: 2,4-Difluoro-6-aminobenzoic acid

    Substitution: 2-Methoxy-4-fluoro-6-nitrobenzoic acid (when one fluorine is substituted with a methoxy group)

Scientific Research Applications

2,4-Difluoro-6-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-6-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine atoms and a nitro group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-5-nitrobenzoic acid: Similar structure but with the nitro group at the 5th position.

    2,6-Difluoro-3-nitrobenzoic acid: Similar structure but with the nitro group at the 3rd position and fluorine atoms at the 2nd and 6th positions.

Uniqueness

2,4-Difluoro-6-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the nitro group and fluorine atoms can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-difluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPIOMPOBZEOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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